Maltotriitol (also known as 4-O-α-D-glucopyranosyl-4-O-α-D-glucopyranosyl-D-glucitol) is a sugar alcohol belonging to the family of malto-oligosaccharides. It is a reduced form of maltotriose, where the reducing end glucose unit is converted to sorbitol. [] Maltotriitol is typically found as a component of hydrogenated glucose syrups (Lycasin®) derived from starch hydrolysis. [] These syrups contain varying proportions of sorbitol, maltitol, maltotriitol, and hydrogenated dextrins. []
Maltotriitol is a sugar alcohol derived from the hydrogenation of maltodextrins or malto-oligosaccharides. It is classified as a polyol, specifically a trihydroxy alcohol, and is recognized for its sweetening properties, which are beneficial in various food applications. Maltotriitol has the molecular formula and is known for its low caloric content and potential health benefits, making it a suitable alternative to traditional sugars.
Maltotriitol is primarily sourced from starch through enzymatic hydrolysis followed by chemical hydrogenation. It falls under the category of sugar alcohols, which are polyols that can serve as sweeteners and humectants in food products. This compound is particularly noted for its ability to provide sweetness without significantly impacting blood glucose levels, making it appealing for diabetic-friendly products.
Maltotriitol can be synthesized using several methods:
The molecular structure of maltotriitol consists of multiple hydroxyl groups that contribute to its properties as a sugar alcohol. The compound's structural formula can be represented as follows:
This structure indicates that maltotriitol contains several stereocenters, which are crucial for its biological activity and interaction with taste receptors.
Maltotriitol participates in various chemical reactions typical of sugar alcohols, including:
These reactions are essential for understanding the compound's behavior in different environments and its potential applications.
The mechanism of action of maltotriitol primarily revolves around its interaction with taste receptors and metabolic pathways. As a sugar alcohol, it activates sweet taste receptors without causing significant insulin response, which is beneficial for managing blood sugar levels. Its low glycemic index makes it suitable for use in foods aimed at diabetic populations.
Maltotriitol exhibits several notable physical and chemical properties:
These properties make maltotriitol an attractive ingredient for various formulations in the food industry.
Maltotriitol finds numerous applications in scientific and commercial fields:
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